molecular formula C19H20N2O4S B6902626 N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide

N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B6902626
M. Wt: 372.4 g/mol
InChI Key: FKIBZRDJUAVCAX-UHFFFAOYSA-N
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Description

N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a thiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Acylation of Piperidine: The piperidine ring is acylated using the benzodioxole derivative to form the intermediate compound.

    Coupling with Thiophene Carboxamide: The final step involves coupling the intermediate with thiophene-3-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting cancer cells.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets within cells. It is believed to interfere with the function of microtubules, which are essential for cell division. By binding to tubulin, the compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

N-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-18(10-13-1-2-16-17(9-13)25-12-24-16)21-6-3-15(4-7-21)20-19(23)14-5-8-26-11-14/h1-2,5,8-9,11,15H,3-4,6-7,10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIBZRDJUAVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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